2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is widely recognized in medicinal chemistry as a "privileged structure". nih.govnih.govrsc.org This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents. researchgate.net The unique electronic and structural characteristics of this scaffold have made it a vital tool for medicinal chemists. nih.gov Its prevalence in several commercially successful drugs underscores its therapeutic viability. nih.govnih.govresearchgate.net Marketed drugs containing this core structure include Zolpidem for insomnia, Alpidem as an anxiolytic agent, Zolimidine for gastroprotection, and Olprinone for cardiac conditions, illustrating the broad therapeutic spectrum of this class. nih.govresearchgate.netresearchgate.net The inherent drug-like properties of the imidazo[1,2-a]pyridine core make it a promising starting point for identifying lead structures in the quest for new synthetic medicines. nih.govnih.gov
Overview of Therapeutic Applications of Imidazo[1,2-a]pyridine Analogues in Drug Discovery
The versatility of the imidazo[1,2-a]pyridine scaffold has led to the discovery and development of analogues with a vast range of pharmacological activities. nih.govrsc.org Research has demonstrated the potential of these compounds across numerous therapeutic areas, establishing this scaffold as a cornerstone in modern drug discovery programs. nih.govrsc.org
Derivatives have shown significant promise as anticancer and antitumor agents, targeting various mechanisms within cancer cells, including the inhibition of kinases like PI3K and mTOR and the disruption of key signaling pathways. nih.govwestminster.ac.uknih.govresearchgate.net In the realm of infectious diseases, imidazo[1,2-a]pyridines have been developed as potent antituberculosis agents, with some exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govmdpi.com Furthermore, their utility extends to antiviral, antibacterial, and antifungal applications. nih.govrsc.orgmdpi.comasianpubs.org
Other notable applications include anti-inflammatory, anticonvulsant, and anti-ulcer activities. nih.govwestminster.ac.uk The scaffold has also been successfully employed to create inhibitors for specific enzymes, such as dipeptidyl peptidase-4 (DPP-4), which are relevant for the treatment of type 2 diabetes. researchgate.net
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Specific Application / Target |
|---|---|
| Oncology | Anticancer, Antitumor, PI3K/mTOR Inhibition, Wnt/β-catenin Signaling Inhibition, PDGFR Inhibition, Covalent Inhibition of KRAS G12C |
| Infectious Diseases | Antituberculosis (including MDR/XDR-TB), Antibacterial, Antiviral, Antifungal, Antiprotozoal, Anthelmintic, Antileishmanial |
| Neurology/CNS | Anxiolytic, Hypnotic (Insomnia), Anticonvulsant, Antiepileptic |
| Gastroenterology | Antiulcer, Gastroprotective, Proton Pump Inhibition |
| Inflammation | Anti-inflammatory, Analgesic |
| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Antidiabetic) |
| Cardiovascular | Cardiotonic (Heart Failure) |
Rationale for Halogenation and Specific Fluorination in Heterocyclic Compounds
The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. researchgate.net Halogenation can profoundly influence a compound's physicochemical properties, including its potency, metabolic stability, lipophilicity, and membrane permeability. researchgate.net Beyond simple steric effects, halogens can participate in "halogen bonds," a type of non-covalent interaction with electron-rich atoms in a biological target's binding site, which can contribute favorably to the stability of the ligand-target complex. nih.govresearchgate.net
Fluorine holds a special place in this context. Due to its small size and high electronegativity, its introduction into a heterocyclic scaffold can lead to significant improvements in a drug's properties. The carbon-fluorine (C-F) bond is exceptionally strong and not commonly found in nature, which often translates to increased metabolic stability and a longer biological half-life for the drug. nih.gov Furthermore, the strategic placement of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and target affinity. rsc.org Fluorination can also reduce lipophilicity in certain contexts and guide the molecule into a more favorable conformation for binding to its target receptor. The isotope ¹⁸F is also a positron emitter, making fluorinated compounds valuable as diagnostic tools in Positron Emission Tomography (PET) imaging.
Contextualization of 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine within the Broader Imidazo[1,2-a]pyridine Research Landscape
While extensive research has been conducted on the imidazo[1,2-a]pyridine scaffold, the specific compound This compound is not prominently featured in publicly available scientific literature. It serves here as a representative molecule that embodies rational drug design principles based on the established value of its constituent parts. Its structure can be deconstructed into three key components, each contributing to a hypothetical therapeutic profile.
The Imidazo[1,2-a]pyridine Core: As established, this is a privileged scaffold, providing a proven foundation with favorable drug-like properties and a history of diverse biological activities. nih.govnih.gov
The 5-Fluoro Substituent: The placement of a fluorine atom on the pyridine (B92270) ring is a deliberate medicinal chemistry tactic. Based on general principles, this modification would be expected to enhance metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. nih.govrsc.org It could also modulate the electronic properties of the entire ring system, potentially improving binding affinity to a target protein.
Therefore, the structure of this compound represents a logical convergence of established drug design strategies: leveraging a privileged core, enhancing metabolic stability and target interaction through fluorination, and introducing a di-halogenated substituent at a key position to modulate activity.
Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FN2/c9-8(10)5-4-13-6(11)2-1-3-7(13)12-5/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOFITAQIPULIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704455 | |
| Record name | 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878197-91-2 | |
| Record name | 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878197-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridines
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The synthesis of the imidazo[1,2-a]pyridine nucleus is a cornerstone of heterocyclic chemistry, driven by the prevalence of this scaffold in medicinal chemistry and materials science. rsc.org Methodologies for its construction are diverse, ranging from traditional two-component condensations to sophisticated multi-component and transition metal-catalyzed reactions. researchgate.netresearchgate.net These strategies primarily utilize substituted 2-aminopyridines as key starting materials, which undergo cyclization with various electrophilic partners to form the fused bicyclic system. researchgate.net
Condensation Reactions of 2-Aminopyridines with α-Halo Carbonyl Compounds
One of the most fundamental and widely utilized methods for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halo carbonyl compound, such as an α-bromoketone or α-chloroketone. scielo.brsciforum.net This reaction, often referred to as the Tschitschibabin reaction, typically proceeds via an initial SN2 reaction where the endocyclic nitrogen of the pyridine (B92270) ring attacks the electrophilic carbon of the α-halo ketone. scielo.br This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, leading to the final bicyclic aromatic product after dehydration. scielo.br
This classical approach has been shown to be effective under various conditions, including neutral or weakly basic media. scielo.br Moreover, advancements have led to catalyst-free and solvent-free versions of this reaction, enhancing its environmental friendliness. scielo.brscielo.br The reaction generally tolerates a wide array of functional groups on both the 2-aminopyridine and the α-halo ketone, allowing for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. scielo.br
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | 60 °C, neat | 2-Phenylimidazo[1,2-a]pyridine | 91% | scielo.br |
| 2-Amino-5-methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 60 °C, neat | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 95% | scielo.br |
| 2-Amino-5-chloropyridine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 60 °C, neat | 7-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 93% | scielo.br |
Transition Metal-Catalyzed Synthetic Routes
Modern organic synthesis has increasingly relied on transition metals to catalyze the formation of complex molecules with high efficiency and selectivity. The synthesis of the imidazo[1,2-a]pyridine core has significantly benefited from these developments, particularly through the use of copper and palladium catalysts.
Copper catalysis has emerged as a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold. These methods often involve multicomponent reactions where 2-aminopyridines, aldehydes, and alkynes are coupled in a single pot. sciforum.netnih.gov Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are frequently employed. nih.govorganic-chemistry.org
One prominent approach is the copper-catalyzed aerobic oxidative cyclization. For instance, the reaction between 2-aminopyridines and nitroolefins can be catalyzed by CuBr using air as a green oxidant, proceeding through a sequence involving Michael addition and intramolecular nucleophilic addition. organic-chemistry.org Another variation involves the reaction of 2-aminopyridines with ketones under aerobic conditions, a process that can be facilitated by heterogeneous catalysts like titania-supported copper(II) chloride (CuCl₂/nano TiO₂). nih.gov These reactions are valued for their operational simplicity and the use of readily available starting materials. rsc.org
| Catalyst | Reactants | Oxidant | Conditions | Yield | Reference |
| CuBr | 2-Aminopyridine, (E)-β-Nitrostyrene | Air | DMF, 80 °C | 90% | organic-chemistry.org |
| Cu(OAc)₂ | 2-Aminopyridine, Benzaldehyde, Ethyl propiolate | Air | Toluene, 110 °C | 91% | acs.org |
| CuI | 2-Aminopyridine, Acetophenone | O₂ | DMSO, 120 °C | 89% | organic-chemistry.org |
Palladium catalysts, renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds, have also been applied to the synthesis of imidazo[1,2-a]pyridines. Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst for these transformations. organic-chemistry.org One-pot, three-component reactions involving 2-aminopyridines, aryl halides, and an alkyne or another coupling partner can be efficiently catalyzed by palladium complexes. organic-chemistry.org
For example, a ligand-free, Pd(OAc)₂-catalyzed three-component reaction has been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation, showcasing the efficiency of this methodology in rapidly generating molecular diversity. organic-chemistry.org Palladium catalysis also enables intramolecular dehydrogenative coupling reactions to form the fused heterocyclic system. nih.gov
Metal-Free and Green Chemistry Approaches
In line with the principles of green chemistry, significant effort has been directed toward developing synthetic routes that minimize waste, avoid toxic metals, and reduce energy consumption.
A notable advancement in the green synthesis of imidazo[1,2-a]pyridines is the use of ultrasound irradiation to promote the reaction. thieme-connect.comorganic-chemistry.org This technique often allows for significantly reduced reaction times, milder conditions, and improved yields. organic-chemistry.org
An expedient, metal-free protocol has been developed for the synthesis of imidazo[1,2-a]pyridines via the C-H functionalization of ketones. organic-chemistry.orgthieme-connect.com This method typically employs a potassium iodide (KI) / tert-butyl hydroperoxide (TBHP) catalytic system in water, an environmentally benign solvent. thieme-connect.comorganic-chemistry.org The reaction proceeds under ultrasound irradiation, avoiding the need for metal catalysts or bases. organic-chemistry.orgorganic-chemistry.org This approach is characterized by its broad functional-group tolerance and excellent reaction yields, making it a highly attractive and sustainable alternative to traditional methods. thieme-connect.comx-mol.net
| Reactants | Catalytic System | Conditions | Yield | Reference |
| 2-Aminopyridine, Acetophenone | KI / TBHP | Water, Ultrasound | 97% | organic-chemistry.org |
| 2-Aminopyridine, 1-(4-Bromophenyl)ethanone | KI / TBHP | Water, Ultrasound | 95% | organic-chemistry.org |
| 2-Amino-5-methylpyridine, Acetophenone | KI / TBHP | Water, Ultrasound | 96% | organic-chemistry.org |
Catalyst-Free Condensation Reactions
The synthesis of imidazo[1,2-a]pyridines can be achieved through the condensation of 2-aminopyridines with α-haloketones without the need for a catalyst. This approach is noted for its simplicity and adherence to green chemistry principles by often proceeding under solvent-free conditions. dntb.gov.uasemanticscholar.orgscielo.br
A notable catalyst- and solvent-free method involves the reaction of 2-aminopyridines with α-haloketones at a moderate temperature of 60°C. scielo.br This process is efficient for a range of α-bromo and α-chloro ketones, affording the desired products in good to excellent yields. semanticscholar.orgscielo.br The reaction mechanism is proposed to involve the initial nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular condensation. scielo.brnih.gov The efficiency of these reactions can be significantly enhanced by microwave irradiation, which reduces reaction times drastically while maintaining high yields. dntb.gov.ua
Key features of catalyst-free condensation include:
Operational Simplicity: The absence of a catalyst simplifies the reaction setup and workup procedures. scielo.br
Environmental Benefits: Many protocols are solvent-free or use green solvents, minimizing waste and environmental impact. dntb.gov.uasemanticscholar.org
High Yields: The method consistently produces imidazo[1,2-a]pyridines in good to excellent yields. semanticscholar.org
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine, α-Bromoacetophenone | 60°C, Solvent-Free, 20 min | 91% | scielo.br |
| 2-Aminopyridines, α-Bromoketones | Microwave Irradiation, Solvent-Free | Good to Excellent | dntb.gov.ua |
| 2-Aminopyridines, α-Haloketones | Neat Reaction, No Catalyst | Good to Excellent | semanticscholar.org |
Dual Catalytic Systems (e.g., Flavin and Iodine)
Dual catalytic systems have emerged as a powerful tool for constructing complex molecules. For the synthesis of imidazo[1,2-a]pyridines, a coupled organocatalytic system using flavin and iodine facilitates an aerobic oxidative C-N bond formation. nih.govacs.org This system enables the one-pot synthesis of these heterocycles from aminopyridines and ketones. nih.govorganic-chemistry.org
The reaction mechanism involves the iodine-catalyzed α-iodination of the ketone, followed by condensation with the aminopyridine. The flavin catalyst then facilitates the aerobic oxidation to form the final imidazo[1,2-a]pyridine product. This dual system is also applicable to more complex one-pot, three-step syntheses, such as the formation of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.govacs.orgresearchgate.net Molecular iodine alone has also been utilized as an efficient and environmentally benign catalyst for the three-component coupling of 2-aminopyridines, acetophenones, and dimedone under ultrasonic irradiation in water. nih.govrsc.org
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Flavin and Iodine | Aerobic Oxidative C-N Bond Formation | Enables one-pot synthesis from aminopyridines and ketones. | nih.govacs.org |
| Molecular Iodine | Three-Component Coupling | Environmentally benign, uses water as a medium, assisted by ultrasonication. | nih.gov |
| Iodine | One-Pot Three-Component Condensation | Forms imidazopyridines via [4+1] cycloaddition with isocyanides. | rsc.org |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like imidazo[1,2-a]pyridines from simple precursors in a single step, thereby minimizing waste and saving time. rsc.orgnih.gov The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR used for this purpose. mdpi.commdpi.combeilstein-journals.org This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically under acid catalysis. mdpi.combio-conferences.org
Various catalysts, including Lewis and Brønsted acids, have been employed for the GBBR. researchgate.net To enhance the "green" credentials of this reaction, greener catalysts like ammonium chloride have been successfully used. sciforum.netmdpi.com These reactions can also be combined in tandem with other transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create even more complex bis-heterocyclic structures in a one-pot fashion, often assisted by microwave irradiation. mdpi.com
Another versatile one-pot approach involves the reaction of acetophenone, a bromine source like [Bmim]Br3, and 2-aminopyridine under solvent-free conditions to produce 2-phenylimidazo[1,2-α]pyridines in excellent yields. nih.gov This method avoids the direct use of lachrymatory α-haloketones. nih.gov
| Reaction Name | Components | Typical Conditions | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBBR) | Aminopyridine, Aldehyde, Isocyanide | Acid catalysis (e.g., NH4Cl, HClO4) | sciforum.netmdpi.combeilstein-journals.org |
| GBBR-CuAAC Tandem Reaction | Aminopyridine, Aldehyde, Isocyanide, Alkyne, Azide | Microwave-assisted, one-pot | mdpi.com |
| Three-Component Condensation | Aromatic Ketone, N-Bromosuccinimide, 2-Aminopyridine | Lemon juice, Microwave irradiation | benthamdirect.com |
| Solvent-Free One-Pot Synthesis | Acetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3, room temperature | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become a cornerstone for rapid and efficient chemical transformations. dntb.gov.ua In the context of imidazo[1,2-a]pyridine synthesis, microwave irradiation offers significant advantages, including drastically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. mdpi.combenthamdirect.com
Microwave technology has been successfully applied to various synthetic routes for imidazo[1,2-a]pyridines:
Catalyst-Free Condensations: The reaction between 2-aminopyridines and α-bromoketones under solvent- and catalyst-free conditions is significantly accelerated by microwaves. dntb.gov.ua
Multicomponent Reactions: The GBBR is frequently performed under microwave irradiation to expedite the synthesis of diverse imidazo[1,2-a]pyridine derivatives. sciforum.netmdpi.com
One-Pot Procedures: A green one-pot synthesis from aromatic ketones, N-bromosuccinimide, and 2-aminopyridines has been developed using lemon juice as a natural acid catalyst and solvent under microwave irradiation. benthamdirect.com Similarly, a catalyst-free annulation reaction in a water-isopropanol mixture under microwave heating provides excellent yields of the target compounds. acs.org
The use of microwave heating aligns well with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. dntb.gov.uanih.gov
Synthesis of Fluorinated Imidazo[1,2-a]pyridine Derivatives
The incorporation of fluorine into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity. nih.govnih.gov The synthesis of fluorinated imidazo[1,2-a]pyridines, including derivatives with fluorine at the C5 position, requires specific strategies for introducing the fluorine substituent.
Introduction of Fluorine Substituents at Specific Positions
Introducing fluorine onto the imidazo[1,2-a]pyridine scaffold can be achieved either by using a pre-fluorinated starting material or by direct fluorination of the heterocyclic core.
One common strategy is to start with a fluorinated aminopyridine. For instance, the synthesis of 7-fluoro-imidazo[1,2-a]pyridine can be accomplished by using a 2-amino-4-chloropyridine, performing the cyclization, and then carrying out a nucleophilic aromatic substitution (SNAr) of the chlorine atom with a fluoride source like cesium fluoride. chemicalbook.com A similar approach using a 6-fluoro-2-aminopyridine would be a viable route to synthesize a 5-fluoroimidazo[1,2-a]pyridine derivative.
Direct fluorination of the pre-formed imidazo[1,2-a]pyridine ring is another important method. Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used. acs.org These reactions can exhibit high regioselectivity. For example, using Selectfluor in aqueous conditions can lead to the selective synthesis of 3-fluorinated imidazo[1,2-a]pyridines. acs.org A one-pot synthesis of C-3 fluorinated imidazopyridines has also been reported starting from styrene, which undergoes a sequence of keto-bromination, condensation, and finally fluorination. researchgate.netacs.org While many direct fluorination methods target the C3 position, the electronic properties of the pyridine ring can also be exploited to direct functionalization to other positions, including C5, particularly through visible-light-induced methods. mdpi.com
Regioselective Halogenation Strategies
While the target compound features a dichloromethyl group, understanding the regioselective halogenation of the imidazo[1,2-a]pyridine core is crucial for synthesizing various halogenated analogs. The C3 position is the most electronically rich and is therefore the most common site for electrophilic substitution. rsc.orgnih.gov
Facile and transition-metal-free methods have been developed for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines at the C3 position. rsc.orgnih.gov These methods often use inexpensive and readily available halogen sources like sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) under acidic conditions. researchgate.netresearchgate.net The resulting 3-halo-imidazo[1,2-a]pyridines are valuable intermediates that can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. rsc.orgnih.gov
The introduction of the dichloromethyl group at the C2 position, as in the target compound, would typically be accomplished by using a building block that already contains this functionality. For example, the cyclization reaction would be performed between a 5-fluoro-2-aminopyridine and an appropriate α-haloketone or aldehyde derivative bearing the dichloromethyl group, such as 1,1-dichloro-3-halopropan-2-one.
Synthesis of Key Intermediates (e.g., 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine)
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry. The most common and direct approach is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
For the specific synthesis of 2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine, the logical precursors are 2-amino-6-fluoropyridine and 1,3-dichloroacetone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-fluoropyridine by one of the electrophilic carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[1,2-a]pyridine ring system. This reaction is a classical and efficient method for constructing this bicyclic heterocycle. researchgate.net
The general reaction scheme is presented below:
Table 1: Synthesis of 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| 2-Amino-6-fluoropyridine | 1,3-Dichloroacetone | 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | Cyclocondensation |
This key intermediate serves as the direct precursor for the introduction of the second chlorine atom to form the target dichloromethyl compound.
Introduction of Dichloromethyl Functionality
The installation of a dichloromethyl group onto a heterocyclic core is a critical transformation. Several strategies have been developed for this purpose, primarily involving the functionalization of pre-existing methyl or formyl groups.
Strategies for Installing Dichloromethyl Groups on Heterocyclic Scaffolds
Two primary strategies are prevalent for the introduction of dichloromethyl groups onto heterocyclic scaffolds:
Chlorination of Methyl Groups: A direct and common method is the free-radical chlorination of a methyl group attached to the heterocyclic ring. This transformation is typically achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction proceeds stepwise, allowing for the potential isolation of monochloro-, dichloro-, and trichloro-methyl intermediates. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to selectively obtain the dichloromethyl product. Radical-mediated processes have been shown to be effective for the halogenation of imidazo[1,2-a]pyridine systems. researchgate.net
Conversion of Formyl Groups: An alternative strategy involves the conversion of a formyl (aldehyde) group into a geminal dichloride. This transformation can be accomplished using various reagents. A classic method involves the reaction of the aldehyde with phosphorus pentachloride (PCl₅). Another effective reagent system is a combination of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ and facilitates the conversion of the carbonyl to the dichloromethyl group. acs.org This approach is advantageous when a formyl-substituted heterocycle is more readily accessible than its methyl-substituted counterpart.
Specific Methodologies for 2-(Dichloromethyl) Substitution
Applying the general strategies to the 5-fluoroimidazo[1,2-a]pyridine scaffold, specific methodologies for obtaining the 2-(dichloromethyl) substitution can be proposed.
The most direct methodology involves the further chlorination of the key intermediate, 2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine. Through a controlled free-radical chlorination, the second chlorine atom can be introduced. This method leverages the existing chloromethyl group and proceeds by abstracting a hydrogen atom to form a radical, which then reacts with a chlorine source.
Alternatively, a 2-formyl-5-fluoroimidazo[1,2-a]pyridine intermediate could be synthesized. This aldehyde could then be subjected to chlorination with reagents like phosphorus pentachloride or thionyl chloride to yield the desired 2-(dichloromethyl) product.
The existence of related compounds, such as 2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride, confirms the viability of synthesizing molecules with this specific functionality on the imidazo[1,2-a]pyridine core. bldpharm.com
The following table summarizes the potential specific methodologies for the final transformation:
Table 2: Proposed Methodologies for 2-(Dichloromethyl) Substitution
| Starting Material | Reagents | Product | Method |
|---|---|---|---|
| 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | SO₂Cl₂, Radical Initiator (e.g., AIBN) | 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine | Free-Radical Chlorination |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
Influence of Imidazo[1,2-a]pyridine (B132010) Core Substitution on Biological Activity
The imidazo[1,2-a]pyridine core is considered a "privileged structure" as its derivatives can interact with a diverse range of biological targets. researchgate.net The functionalization of this scaffold at various positions has been extensively explored to optimize pharmacological activity. The biological effects are significantly modulated by the introduction of different functional groups, which can alter the molecule's steric, electronic, and hydrophobic properties.
Research has shown that substitutions across the ring system are critical for potency and selectivity. For instance, in the development of antituberculosis agents, the position of a methyl group was found to be critical; a 6-methyl analogue was considerably more active than the corresponding 7-methyl analogue. Furthermore, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers at the C3-carboxamide position resulted in nanomolar potency against Mycobacterium tuberculosis.
In the context of anticancer activity, SAR investigations of c-Met inhibitors revealed that the introduction of polar groups on a 6-phenyl substituent had a significant positive influence on cellular activity. Specifically, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition. Conversely, for a series of Nek2 inhibitors, specific substitutions on a phenylamino (B1219803) moiety at the C2 position led to improved potency and selectivity in both target-based and cell-based assays. researchgate.net These examples underscore the principle that modifications to the core structure are a key strategy for fine-tuning the biological activity of imidazo[1,2-a]pyridine derivatives.
Role of Fluorine Substitution in Modulating Pharmacological Profiles
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. nih.gov Due to its small size (van der Waals radius of 1.47 Å) and high electronegativity, fluorine can profoundly impact a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. nih.gov
Selective fluorine substitution can significantly increase the binding affinity of a ligand for its target. This enhancement can occur through direct, non-covalent interactions between the fluorine atom and the protein, or indirectly by altering the electronic properties of the molecule, which in turn influences other interactions. The C-F bond can participate in favorable dipole-dipole, dipole-quadrupole, and hydrogen bonding interactions (with fluorine acting as a hydrogen bond acceptor).
Fluorination can also improve molecular planarity and packing through non-covalent conformational locks, for instance between fluorine and a sulfur atom, which can diminish steric hindrance and facilitate stronger intermolecular interactions. In a study of c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold, an 8-fluoro substituent was found to be more favorable than an 8-chloro or 8-trifluoromethyl group, as the more electron-rich 8-chloro core led to a decreased interaction with a key tyrosine residue (Tyr-1230). This highlights how the unique electronic properties of fluorine can be critical for optimizing target engagement.
Fluorine substitution can modulate a compound's lipophilicity, which is a key factor in determining its ability to cross cellular membranes. Strategic fluorination has been shown to improve the permeability and oral bioavailability of compounds that might otherwise have poor absorption characteristics. In some cases, the incorporation of fluorine can significantly reduce the basicity (pKa) of nearby nitrogen atoms, a change that has been shown to have a dramatic and beneficial effect on oral absorption.
Furthermore, fluorine's role in substrate recognition by efflux transporters like P-glycoprotein (P-gp) is complex. While increasing molecular weight is often associated with a higher risk of P-gp mediated efflux, statistical modeling has demonstrated that an increase in molecular weight resulting from fluorine substitution does not necessarily lead to this higher risk. This suggests that the small size of the fluorine atom, relative to its mass, may allow it to be incorporated without incurring the same penalty on efflux potential as larger atoms.
Significance of the Dichloromethyl Moiety in Structure-Activity Relationships
While specific SAR studies on 2-(dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine are not extensively detailed in publicly available literature, the physicochemical properties of the dichloromethyl (-CHCl₂) group allow for an informed analysis of its potential role. The dichloromethyl moiety is a lipophilic, electron-withdrawing group that can significantly influence a molecule's properties.
As a lipophilic substituent, the -CHCl₂ group can enhance the molecule's ability to cross biological membranes, potentially improving cell penetration and oral absorption. Its electron-withdrawing nature, resulting from the two chlorine atoms, will decrease the electron density of the imidazo[1,2-a]pyridine ring system. This electronic modulation can affect the pKa of the heterocyclic nitrogen atoms and influence the strength of interactions with biological targets, such as π-π stacking or hydrogen bonding. The dichloromethyl group can also serve as a bioisostere for other chemical groups, offering a unique steric and electronic profile at the C2 position. From a metabolic standpoint, the C-H bond in the dichloromethyl group could be susceptible to enzymatic oxidation, potentially representing a site for metabolic transformation.
Positional Effects of Substituents (e.g., C2, C3, C5) on Potency and Selectivity
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the position of substituents on the heterocyclic core. SAR studies have consistently shown that minor positional changes can lead to significant differences in potency and selectivity.
C2 Position: The C2 position is critical for the activity of many imidazo[1,2-a]pyridine series. For a series of selective COX-2 inhibitors, the presence of a p-methylsulfonylphenyl group at the C2 position was found to be essential for high potency and selectivity. The antiviral activity of this class of compounds has also been shown to be strongly influenced by the nature of the C2 substituent.
C3 Position: The C3 position is the most nucleophilic carbon and is readily susceptible to electrophilic substitution. Consequently, a vast number of analogues have been synthesized with diverse side chains at this position. For example, imidazo[1,2-a]pyridines bearing a thioether side chain at the C3 position have shown potent activity against human cytomegalovirus.
C5, C6, C7, and C8 Positions: Substitutions on the pyridine (B92270) ring portion of the scaffold are also crucial for modulating activity. In the development of antituberculosis agents, moving a methyl group from the C7 to the C6 position resulted in a dramatic increase in potency. For c-Met inhibitors, substitution at the C8 position with a fluorine atom was found to be optimal for inhibitory activity. The introduction of a cyano-containing pyridinyl group at the C6 position also led to effective c-Met inhibition.
| Position | Substituent | Target/Activity | Observed Effect |
|---|---|---|---|
| C2 | p-Methylsulfonylphenyl | COX-2 Inhibition | Essential for high potency and selectivity |
| C3 | Thioether side chain | Antiviral (HCMV) | Potent activity observed in several analogues |
| C6 | Methyl | Antituberculosis | Significantly more potent than C7-methyl isomer |
| C6 | 3-Cyanopyridinyl | c-Met Inhibition | Effective inhibition |
| C8 | Fluorine | c-Met Inhibition | Optimal substitution compared to H, Cl, or CF3 |
Comparative SAR Analysis with Related Imidazoazines
Imidazoazines are a class of fused heterocyclic systems that include imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine (B1208166), and imidazo[1,2-b]pyridazine (B131497), among others. researchgate.net Comparing the SAR of these related scaffolds provides valuable insights into the role of the six-membered ring in molecular recognition and pharmacological activity. This approach often involves the concept of bioisosteric replacement, where a functional group (like a CH) is replaced by another (like a nitrogen atom) with similar steric and electronic properties to modulate activity and physicochemical parameters.
A notable example is the comparison of imidazo[1,2-a]pyridines with imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov Imidazo[1,2-b]pyridazines were designed as isosteric analogues of the potent imidazo[1,2-a]pyridine-based ligand, IMPY. nih.gov The replacement of a CH group in the pyridine ring with a more polar nitrogen atom to form the pyridazine (B1198779) ring was intended to reduce ligand lipophilicity and, consequently, lower nonspecific binding in the brain. nih.gov The SAR studies of these imidazo[1,2-b]pyridazine derivatives showed that they could achieve high binding affinities, demonstrating that the imidazoazine core could be successfully modified while retaining the necessary pharmacophore for target interaction. nih.gov
Similarly, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine in the context of GABA-A receptor modulators. This bioisosteric switch was shown to be viable in an in vitro system, indicating that the pharmacological profile can be maintained while potentially altering properties like metabolic stability or solubility by modifying the core heterocycle. These comparative analyses are a powerful tool in drug design, allowing for the fine-tuning of a lead compound's properties by exploring closely related heterocyclic scaffolds.
Preclinical Pharmacological and Biological Evaluation
In Vitro Studies on Biological Targets
Enzyme Inhibition Assays
There is no publicly available information on the inhibitory activity of 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine against Platelet-Derived Growth Factor Receptor (PDGFR), InhA (enoyl-acyl carrier protein reductase), QcrB (ubiquinol cytochrome c reductase subunit b), or Methionyl-tRNA Synthetase.
However, it is noteworthy that other derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis QcrB. nih.govresearchgate.netnih.gov For instance, certain imidazo[1,2-a]pyridine compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM against various M. tuberculosis strains, with resistance mutations mapping to the qcrB gene. researchgate.netnih.gov Additionally, a related but distinct scaffold, 5-fluoroimidazo[4,5-b]pyridine, has been incorporated into inhibitors of trypanosomal Methionyl-tRNA Synthetase. nih.gov The relevance of these findings to the specific compound cannot be determined without direct experimental evidence.
Receptor Binding and Modulation Studies
No studies were identified that evaluated the receptor binding or modulation properties of this compound. Specifically, there is no data available regarding its potential as a positive allosteric modulator of the GABA-A receptor.
For context, other fluorinated imidazo[1,2-a]pyridine derivatives have been investigated in the context of GABA-A receptor modulation. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been studied as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a known allosteric modulator of the GABA-A receptor. nih.gov This highlights the interest in this chemical class for neurological targets, but provides no direct information on the activity of this compound.
In Vitro Cell-Based Assays
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
There is no specific data on the antiproliferative or cytotoxic effects of this compound against any cancer cell lines.
The broader class of imidazo[1,2-a]pyridines has attracted significant interest for its potential anticancer properties. nih.goveco-vector.com Various derivatives have demonstrated cytotoxic and antiproliferative activities against a range of cancer cell lines, including breast cancer and melanoma. nih.govnih.govnih.gov For example, some novel imidazo[1,2-a]pyridine compounds have shown potent cytotoxicity against the HCC1937 breast cancer cell line. nih.govnih.gov However, these findings are not directly attributable to this compound.
Antimicrobial Spectrum
Specific data on the antimicrobial spectrum of this compound, including its antituberculosis, antibacterial, antifungal, or antiviral activity, is not available in the current scientific literature.
Imidazo[1,2-a]pyridine derivatives, as a chemical class, are known to possess a wide range of antimicrobial activities. eco-vector.com Several analogues have been developed as potent antituberculosis agents, with some exhibiting activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.orgnih.gov The mechanism for some of these compounds has been linked to the inhibition of QcrB. nih.govresearchgate.netnih.gov Furthermore, various derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their general antibacterial, antifungal, and antiviral properties. nih.govmdpi.comnih.gov A study on a different heterocyclic system, 2-(dichloromethyl)pyrazolo[1,5-a] nih.govrsc.orgnih.govtriazines, reported on their antiviral activity, though this is not directly related to the imidazo[1,2-a]pyridine scaffold. nasu-periodicals.org.ua
Anti-inflammatory and Other Pharmacological Activities
No studies have been published detailing the anti-inflammatory or other pharmacological activities of this compound.
In the broader context of the imidazo[1,2-a]pyridine scaffold, some derivatives have been shown to exert anti-inflammatory effects. For instance, a novel derivative was reported to modulate the STAT3/NF-κB signaling pathway in cancer cell lines, indicating potential anti-inflammatory activity. nih.govnih.gov This suggests a potential avenue of investigation for other compounds within this class, but no specific data exists for this compound.
In Vivo Preclinical Efficacy Assessment (Animal Models)
In vivo efficacy studies are fundamental to understanding the therapeutic potential of a compound in a living organism. These models aim to replicate aspects of human diseases to predict clinical outcomes.
For instance, in the context of neuropsychiatric disorders, a common preclinical model is the amphetamine-induced hyperlocomotion model in rats, which is used to screen for potential antipsychotic activity. Although no specific data for this compound has been reported in this model, the imidazo[1,2-a]pyridine scaffold is a key feature in several centrally active agents.
In the realm of infectious diseases, the imidazo[1,2-a]pyridine core has been investigated for its activity against various pathogens. Notably, novel 1,2,3-triazole analogues of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their efficacy against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. In one study, several compounds from this series demonstrated significant activity against the T. brucei parasite. researchgate.net The structure-activity relationship (SAR) indicated that derivatives with a bulky group or a long chain at the triazole nucleus exhibited enhanced antitrypanosomal activities. researchgate.net One particular compound in this series displayed a half-maximal inhibitory concentration (IC50) of 0.72 μM against T. brucei. researchgate.net
Table 1: Antitrypanosomal Activity of Imidazo[1,2-a]pyridine Analogues
| Compound | IC50 against T. brucei (μM) |
|---|---|
| Analogue 87 | 5.5 |
| Analogue 88 | 7.4 |
| Analogue 89 | 0.72 |
Data sourced from a study on novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides. researchgate.net
Pharmacokinetic-pharmacodynamic (PKPD) modeling is a crucial tool in preclinical development that links the concentration of a drug in the body (pharmacokinetics) to its pharmacological effect (pharmacodynamics). This relationship helps in understanding the dose-response relationship and predicting effective dosage regimens.
While specific PKPD data for this compound is not available, a study on a novel class of imidazo[1,2-a]pyridines with potent platelet-derived growth factor receptor (PDGFR) activity provides a relevant example of a PKPD assay in an animal model. In this study, a representative compound, referred to as compound 28, was evaluated in a PKPD assay using female nude mice bearing subcutaneous C6 tumor xenografts. nih.gov Following a single oral administration of compound 28, a dose-dependent pharmacodynamic response was observed. nih.gov
Table 2: Exemplary PKPD Study Design for an Imidazo[1,2-a]pyridine Analogue
| Parameter | Details |
|---|---|
| Animal Model | Female nude mice with C6 tumor xenografts |
| Compound | Imidazo[1,2-a]pyridine derivative (Compound 28) |
| Pharmacodynamic Endpoint | pPDGFR levels normalized to TotalERK |
| Outcome | Dose-dependent pharmacodynamic response observed |
This table is based on a study of a different imidazo[1,2-a]pyridine derivative and is presented for illustrative purposes. nih.gov
For compounds targeting the central nervous system (CNS), assessing brain exposure is of paramount importance. The ability of a compound to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is a key determinant of its potential efficacy for neurological and psychiatric disorders.
The imidazo[1,2-a]pyridine scaffold is known to be a constituent of compounds with good brain permeability. tezu.ernet.in A study on a series of novel imidazo[1,2-a]pyridine derivatives designed as ligands for detecting β-amyloid plaques provides direct evidence of brain penetration within this chemical class. acs.orgnih.gov In this research, the in vivo biodistribution of a radioiodinated derivative, [¹²⁵I]16(IMPY), was assessed in normal mice following intravenous injection. nih.gov The results demonstrated a high initial brain uptake followed by a fast washout, which is a desirable characteristic for brain imaging agents, indicating efficient penetration of the BBB and subsequent clearance. nih.gov
Table 3: Brain Uptake of an Imidazo[1,2-a]pyridine Analogue in Normal Mice
| Time Post-Injection | Brain Uptake (%ID/g) |
|---|---|
| 2 min | High initial uptake |
| Subsequent time points | Fast washout |
%ID/g = percentage of injected dose per gram of tissue. Data is descriptive based on the findings for [¹²⁵I]16(IMPY). nih.gov
This demonstrated ability of certain imidazo[1,2-a]pyridine derivatives to penetrate the CNS suggests that this compound may also exhibit favorable brain distribution characteristics, although this would need to be confirmed through specific preclinical studies.
Mechanistic Investigations of Action
Elucidation of Molecular Targets and Pathways
Specific molecular targets and biological pathways modulated by 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine have not yet been fully elucidated. Research on the broader family of imidazo[1,2-a]pyridines suggests that these compounds can interact with a variety of biological targets, although it is important to note that the specific substitution pattern of a dichloromethyl group at the 2-position and a fluorine atom at the 5-position will significantly influence its pharmacological profile.
Biochemical Mechanisms of Enzyme Inhibition or Receptor Modulation
There is currently no specific information available detailing the biochemical mechanisms of enzyme inhibition or receptor modulation for this compound. The reactivity of the dichloromethyl group could potentially allow for covalent modification of target proteins, but this remains a speculative mechanism without direct experimental evidence.
Cellular Mechanisms of Action (e.g., Antiproliferative Effects, Antimicrobial Activity)
Direct studies on the cellular mechanisms of action for this compound, including its potential antiproliferative or antimicrobial activities, are not described in the currently available literature. While other imidazo[1,2-a]pyridine (B132010) derivatives have shown such activities, it is not possible to extrapolate these findings to the specific compound without dedicated research.
Proposed Reaction Mechanisms for Novel Synthetic Routes
The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 6-fluoropyridin-2-amine with a suitable three-carbon synthon bearing a dichloromethyl group.
A proposed, though not experimentally verified, reaction mechanism could proceed as follows:
Nucleophilic Attack: The endocyclic nitrogen of 6-fluoropyridin-2-amine acts as a nucleophile, attacking an electrophilic carbon of a reagent like 1,1-dichloro-3,3-dimethoxypropane. This initial reaction would form an intermediate.
Cyclization: Subsequent intramolecular cyclization, driven by the attack of the exocyclic amino group onto an electrophilic center in the intermediate, would lead to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system.
Aromatization: The final step would involve a dehydration or similar elimination reaction to yield the aromatic imidazo[1,2-a]pyridine core.
The specific conditions, such as solvent, temperature, and the presence of a catalyst, would be critical in determining the efficiency and outcome of this proposed synthetic pathway.
Table of Proposed Synthetic Reactants
| Reactant Name | Chemical Formula | Role in Synthesis |
| 6-Fluoropyridin-2-amine | C₅H₅FN₂ | Starting material (aminopyridine component) |
| 1,1-Dichloro-3,3-dimethoxypropane | C₅H₁₀Cl₂O₂ | Potential three-carbon synthon |
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine with various biological targets, which is crucial for its mechanism of action. For instance, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been investigated as inhibitors of various kinases, which are often implicated in cancer. nih.govnih.gov
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a crystallographic database. The ligand, this compound, is then placed into the binding site of the protein, and various conformations are sampled to identify the one with the most favorable binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed to understand the basis of its inhibitory activity.
For example, molecular docking studies of similar imidazo[1,2-a]pyridine derivatives have revealed key interactions with the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors. The nitrogen atoms of the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, while the substituents on the scaffold can form additional interactions that enhance binding affinity and selectivity. nih.gov
Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of this compound with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | MET793, LYS745, ASP810 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies can be employed to predict the activity of novel derivatives and to guide the design of more potent compounds.
In a QSAR study, a set of imidazo[1,2-a]pyridine analogues with known biological activities is used to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.govnih.gov
The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Example of Molecular Descriptors Used in QSAR Analysis of Imidazo[1,2-a]pyridine Derivatives
| Descriptor | Description |
| LogP | Lipophilicity |
| Molecular Weight | Molecular size |
| Topological Polar Surface Area (TPSA) | Polarity |
| Number of Hydrogen Bond Donors/Acceptors | Hydrogen bonding capacity |
| Dipole Moment | Polarity and charge distribution |
Homology Modeling and Virtual Screening Approaches
When the experimental three-dimensional structure of a biological target is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. For novel targets of this compound, homology modeling can provide a structural framework for subsequent molecular docking and virtual screening studies. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Once a homology model of the target protein is built, virtual screening can be employed to screen a database of imidazo[1,2-a]pyridine derivatives, including this compound, to identify potential hits. This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable insights into its chemical behavior and its interactions with biological targets.
Methods such as Density Functional Theory (DFT) can be used to calculate various electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity, stability, and its ability to participate in non-covalent interactions, such as hydrogen bonding and stacking interactions, which are essential for ligand-receptor binding.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Preclinical Context)
In the preclinical stage of drug development, it is crucial to assess the pharmacokinetic properties of a drug candidate. Computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. mdpi.com These predictions help in identifying potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the drug discovery process. rfppl.co.in
Various in silico tools and models are available to predict key ADME parameters. For instance, Lipinski's "rule of five" provides a set of guidelines to evaluate the drug-likeness of a compound based on its physicochemical properties. mdpi.com Other models can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability. mdpi.com The fluorine atom in this compound is of particular interest, as fluorination is a common strategy to modulate ADME properties, often leading to improved metabolic stability and membrane permeability. nih.gov
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value |
| Molecular Weight | 219.04 g/mol |
| LogP | 2.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Yes |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Next-Generation Analogues for Optimized Activity and Selectivity
A primary focus of future research will be the rational design and synthesis of new imidazo[1,2-a]pyridine (B132010) analogues with enhanced potency and selectivity for their biological targets. researchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core scaffold. nih.gov For instance, in the development of antituberculosis agents, SAR studies have shown that bulky and more lipophilic biaryl ethers at specific positions can lead to nanomolar potency against Mycobacterium tuberculosis. nih.gov
Key strategies for optimizing activity and selectivity include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve pharmacokinetic properties and target engagement.
Introduction of Diverse Substituents: Exploring a wide range of substituents at various positions of the imidazo[1,2-a]pyridine ring to fine-tune the electronic and steric properties of the molecule for optimal interaction with the target protein. acs.orgacs.org
Conformationally Restricted Analogues: Synthesizing rigid analogues to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Diarylureas with imidazo[1,2-a]pyridine scaffold | Melanoma cells (A375P) | Submicromolar IC50 values (<0.06 μM) | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | MIC values ≤0.006 μM | nih.gov |
| Imidazo[1,2-a]pyridine ethers | Mycobacterial ATP synthesis | Potent inhibitors | nih.govrsc.org |
| Imidazo[1,2-a]pyridine amides | QcrB (part of the electron transport chain in M. tuberculosis) | Active against MDR- and XDR-TB | nih.govrsc.org |
Exploration of Novel Biological Targets for Imidazo[1,2-a]pyridine Scaffolds
The versatility of the imidazo[1,2-a]pyridine scaffold allows it to interact with a wide range of biological targets. bio-conferences.org While this scaffold has been extensively studied for its anticancer, antimicrobial, and central nervous system activities, there is significant potential to explore its utility against novel biological targets. nih.govnih.govbenthamdirect.com
Future research directions in this area include:
Targeting Protein-Protein Interactions: Designing imidazo[1,2-a]pyridine derivatives that can modulate challenging targets such as protein-protein interactions, which are often implicated in various diseases.
Exploring New Enzyme Inhibitors: Screening imidazo[1,2-a]pyridine libraries against a broad panel of enzymes to identify novel inhibitors for therapeutic intervention. For example, some derivatives have shown potential as inhibitors of Mer and Axl kinases, which are implicated in cancer. nih.govcolab.ws
Investigating Ion Channel Modulation: Evaluating the potential of these compounds to modulate the activity of various ion channels, which could lead to new treatments for neurological and cardiovascular disorders.
Anti-inflammatory and Immunomodulatory Agents: Given the role of inflammation in numerous diseases, exploring the potential of imidazo[1,2-a]pyridines as anti-inflammatory and immunomodulatory agents is a promising avenue.
Application of Advanced Synthetic Methodologies for Derivatives with Complex Substitution Patterns
The synthesis of novel imidazo[1,2-a]pyridine derivatives with intricate and diverse substitution patterns is essential for expanding the chemical space and discovering new therapeutic agents. researchgate.net Modern synthetic organic chemistry offers a plethora of tools to achieve this. rsc.orgsemanticscholar.org
Advanced synthetic methodologies that can be applied include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce a wide variety of substituents at different positions of the imidazo[1,2-a]pyridine core. researchgate.net
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical and efficient strategy to introduce new functional groups without the need for pre-functionalized starting materials. nih.govnih.gov
Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for generating libraries of diverse compounds for biological screening. rsc.orgmdpi.com
Photoredox Catalysis and Electrochemistry: These emerging techniques can enable novel transformations and the synthesis of previously inaccessible derivatives under mild reaction conditions.
Development of Imidazo[1,2-a]pyridine-Based Radioligands for Imaging Applications (e.g., β-Amyloid)
Imidazo[1,2-a]pyridine derivatives have shown great promise as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov Notably, derivatives like [¹²³I]IMPY have been developed as ligands for detecting β-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. acs.orgacs.orgnih.gov
Future research in this area will focus on:
Developing Radioligands with Improved Pharmacokinetics: Synthesizing new radiolabeled compounds with optimal brain uptake and rapid washout from non-target tissues to improve the signal-to-noise ratio in imaging studies. acs.orgsnmjournals.org
Targeting Other Neurological Markers: Expanding the application of imidazo[1,2-a]pyridine-based radioligands to image other important targets in the brain, such as tau pathology in Alzheimer's disease or neuroinflammation markers.
Cancer Imaging: Developing radiolabeled imidazo[1,2-a]pyridine derivatives that can selectively target tumors for early diagnosis and monitoring of treatment response. For instance, carbon-11 (B1219553) labeled derivatives are being explored as potential PET probes for imaging the PI3K/mTOR pathway in cancer. nih.govnih.gov
| Radioligand | Isotope | Target | Imaging Modality | Key Findings | Reference |
|---|---|---|---|---|---|
| [¹²⁵I]16(IMPY) | Iodine-125 | β-Amyloid plaques | Autoradiography | High selective binding to amyloid-like structures. | nih.gov |
| [¹²³I]16(IMPY) | Iodine-123 | β-Amyloid plaques | SPECT | High initial brain uptake and fast washout. | acs.org |
| [¹²⁵I]-DRM106 | Iodine-125 | β-Amyloid plaques | Autoradiography | Higher sensitivity for detecting Aβ accumulation compared to [¹²⁵I]-IMPY. | nih.gov |
| N-[¹¹C]7 | Carbon-11 | PI3K/mTOR | PET | Potential for imaging PI3K/mTOR in cancer. | nih.govnih.gov |
Strategies for Overcoming Resistance Mechanisms
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. The imidazo[1,2-a]pyridine scaffold has been utilized to develop agents active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govrsc.org
Strategies to overcome resistance mechanisms include:
Developing Compounds with Novel Mechanisms of Action: Identifying and targeting novel pathways that are essential for the survival of resistant pathogens or cancer cells.
Combination Therapy: Combining imidazo[1,2-a]pyridine-based drugs with other therapeutic agents that have different mechanisms of action to create synergistic effects and reduce the likelihood of resistance development.
Targeting Efflux Pumps: Designing molecules that can inhibit efflux pumps, which are often responsible for pumping drugs out of cells and conferring resistance.
Integration of Computational and Experimental Approaches for Rational Drug Design
The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. nih.gov In silico techniques can be used to design and screen virtual libraries of imidazo[1,2-a]pyridine derivatives, prioritizing the most promising candidates for synthesis and biological evaluation. acs.org
Key computational approaches include:
Molecular Docking and Dynamics Simulations: Predicting the binding mode and affinity of ligands to their target proteins, providing insights into the molecular basis of their activity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity to guide the design of more potent analogues.
Pharmacophore Modeling: Identifying the key structural features required for biological activity, which can be used to search for novel scaffolds or design new molecules.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates to identify potential liabilities early in the drug discovery process. nih.gov
By combining these computational approaches with experimental validation, researchers can more efficiently design and optimize imidazo[1,2-a]pyridine-based compounds with improved therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine?
A two-step approach is often employed: (1) heterocyclization of 1H-pyrazol-5-amines with dichloromethyl precursors under mild acidic conditions, and (2) fluorination at the 5-position using selective electrophilic fluorinating agents (e.g., Selectfluor®). Solvent optimization is critical; tert-butanol reduces competing intermolecular reactions compared to methanol, improving yields up to 20% . For intermediates, X-ray crystallography (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate structures) confirms regioselectivity .
Q. What characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): and NMR to verify substitution patterns and dichloromethyl/fluoro groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHClFN).
- X-ray Crystallography: Resolves ambiguity in regiochemistry and polymorphism, as seen in studies of cyano-substituted imidazo[1,2-a]pyridines .
- HPLC-PDA: Purity assessment (>95% required for biological assays) .
Q. What preliminary biological screening approaches are used for this compound?
Standard in vitro protocols include:
- Anticancer Activity: Dose-response assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated via MTT/WST-1 assays. Evidence shows dichloromethyl derivatives inhibit growth in specific lines .
- Photophysical Screening: Luminescence studies to detect polymorph-dependent excited-state intramolecular proton transfer (ESIPT) for optoelectronic applications .
Advanced Research Questions
Q. How does solvent choice influence reaction outcomes during heterocyclization?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while tert-butanol minimizes competing intermolecular pathways. For example, tert-butanol increases tetracyclic imidazo[1,2-a]pyridine yields by reducing side reactions observed in methanol . Solvent polarity also affects crystal packing, as seen in polymorphic luminescence studies .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Purity Verification: Use HPLC-MS to rule out impurities or degradation products.
- Structural Confirmation: Re-analyze via single-crystal X-ray diffraction to exclude regioisomeric contamination .
- Assay Standardization: Validate cell line origins, culture conditions, and assay endpoints (e.g., ATP vs. resazurin-based viability tests) .
Q. What computational methods support the understanding of its photophysical properties?
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) model ESIPT mechanisms in polymorphs. For example, calculations on 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine correlate emission wavelengths (yellow, orange, red) with intermolecular H-bonding and π-stacking .
Q. How does polymorphism affect the compound’s application in drug development or materials science?
Polymorphs exhibit distinct luminescence and stability profiles. Controlled crystallization (e.g., slow evaporation in acetonitrile/water) can isolate specific forms. Yellow polymorphs of cyano-substituted derivatives show stronger ESIPT emission, relevant for OLEDs . In drug development, polymorph stability under physiological conditions must be assessed via accelerated aging studies.
Q. What structural modifications enhance bioactivity or photophysical performance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
